3,4,5-Trimethoxystyrene 3,4,5-Trimethoxystyrene
Brand Name: Vulcanchem
CAS No.: 13400-02-7
VCID: VC7944342
InChI: InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3
SMILES: COC1=CC(=CC(=C1OC)OC)C=C
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

3,4,5-Trimethoxystyrene

CAS No.: 13400-02-7

Cat. No.: VC7944342

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trimethoxystyrene - 13400-02-7

Specification

CAS No. 13400-02-7
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 5-ethenyl-1,2,3-trimethoxybenzene
Standard InChI InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3
Standard InChI Key DBEJPQQGEMWGRE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C=C
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C=C

Introduction

Structural and Chemical Properties

3,4,5-Trimethoxystyrene belongs to the family of methoxylated styrenes, with a molecular formula of C11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3 and a molecular weight of 194.23 g/mol. The methoxy groups at the 3, 4, and 5 positions create a sterically hindered aromatic system, influencing its electronic distribution and reactivity. This configuration enhances its ability to participate in radical polymerization reactions, making it a valuable monomer in polymer chemistry.

The compound’s planar structure allows it to mimic natural ligands in biological systems. For instance, the 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in combretastatin A-4 (CA-4), a potent antitubulin agent . While CA-4 itself contains a cis-olefin bond, 3,4,5-trimethoxystyrene’s rigid aromatic system offers metabolic stability compared to CA-4’s isomerization-prone alkene linker .

Synthesis and Polymer Chemistry Applications

RAFT Polymerization

3,4,5-Trimethoxystyrene has been successfully polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. This method yields poly(3,4,5-trimethoxystyrene) with controlled molecular weights and low polydispersity indices (PDI). For example, a monomer conversion rate of 95% was achieved, producing polymers with Mn=5000g/molM_n = 5000 \, \text{g/mol} and PDI=1.2\text{PDI} = 1.2. The resulting polymers exhibit enhanced thermal stability and solubility, making them suitable for coatings and drug delivery systems.

Table 1: Polymerization Outcomes of 3,4,5-Trimethoxystyrene

ParameterValue
Monomer Conversion95%
Molecular Weight (MnM_n)5000 g/mol
Polydispersity (PDI)1.2

Pharmacological Activities

Anticancer Effects

3,4,5-Trimethoxystyrene destabilizes microtubule formation in cancer cells at concentrations as low as 1.0μM1.0 \, \mu\text{M}. This activity mirrors that of CA-4, which binds to the colchicine site on tubulin, inhibiting polymerization and triggering mitotic arrest . Molecular docking studies suggest that the trimethoxyphenyl group interacts with tubulin’s hydrophobic pocket, disrupting protofilament assembly .

In vitro assays against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines demonstrated potent antiproliferative activity, with IC50_{50} values comparable to CA-4 (0.009–0.013 µM) . Structural analogs of 3,4,5-trimethoxystyrene, such as compound 6i, achieved IC50_{50} values of 0.011–0.015 µM, underscoring the importance of methoxy substitution patterns .

Anti-Diabetic Effects

In a diet-induced obese (DIO) mouse model, oral administration of 3,4,5-trimethoxystyrene (10mg/kg/day10 \, \text{mg/kg/day}) improved insulin sensitivity and glucose tolerance over four weeks. The compound reduced hepatic insulin resistance and oxidative stress, likely through modulation of AMP-activated protein kinase (AMPK) pathways. In vitro studies on insulin-resistant HepG2 cells further confirmed its ability to restore glucose uptake and glycogen synthesis.

Antimicrobial Activity

4-Aryloxymethylcoumarins synthesized from 3,4,5-trimethoxystyrene exhibit broad-spectrum antibacterial and antifungal activities. These derivatives inhibit Staphylococcus aureus, Escherichia coli, and Candida albicans at MIC values ranging from 832μg/mL8–32 \, \mu\text{g/mL}. The methoxy groups enhance membrane permeability, facilitating interaction with microbial targets.

Comparative Analysis with Structural Analogs

Replacing the 3,4,5-trimethoxyphenyl group with alternative substituents (e.g., 3,4-dimethoxy or 3-methoxy) alters biological efficacy. For instance, vinylogous CA-4 analogs with 3-methoxyphenyl groups retained antitubulin activity (IC50_{50} = 0.011–0.015 µM), while 2,3,4-trimethoxy derivatives showed reduced potency . Similarly, 2,4,6-trimethoxystyrene, isolated from Eugenia confusa leaf oil, lacks the antiproliferative effects of its 3,4,5-substituted counterpart, highlighting the role of substitution geometry .

Molecular Mechanisms and Tubulin Interaction

Competitive binding assays confirm that 3,4,5-trimethoxystyrene derivatives occupy the colchicine binding site on tubulin. Immunofluorescence microscopy reveals disrupted microtubule networks in treated cells, leading to G2_2/M phase arrest . Density functional theory (DFT) calculations indicate that the methoxy groups stabilize ligand-tubulin interactions through van der Waals forces and pi-stacking .

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